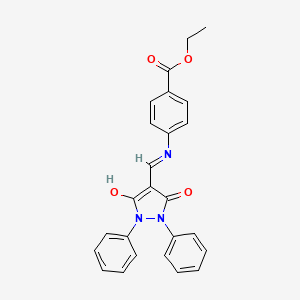

Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester

Beschreibung

This compound is a benzoic acid ethyl ester derivative featuring a para-substituted complex heterocyclic group. The substituent consists of a pyrazolidinylidene ring (a five-membered dihydroazole) with 1,2-diphenyl groups and 3,5-dioxo functional groups, linked to the benzoic acid core via a methylamino bridge (-NH-CH2-) .

Synonyms include ethyl 4-(3,5-dioxo-1,2-diazolidinyl)benzoate and identifiers like AC1LEK17 and ZINC55452, indicating its presence in chemical databases .

Eigenschaften

CAS-Nummer |

23711-54-8 |

|---|---|

Molekularformel |

C25H21N3O4 |

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

ethyl 4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]benzoate |

InChI |

InChI=1S/C25H21N3O4/c1-2-32-25(31)18-13-15-19(16-14-18)26-17-22-23(29)27(20-9-5-3-6-10-20)28(24(22)30)21-11-7-4-8-12-21/h3-17,29H,2H2,1H3 |

InChI-Schlüssel |

UPVJEVJFPXUESD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester typically involves multiple steps. The starting materials often include benzoic acid derivatives and pyrazolidine compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acid derivatives, while reduction could yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the production of prostaglandins, which are involved in inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, ethyl ester (CAS: 55635-98-8)

- Substituent : Triazine ring with chloro groups.

- Molecular Formula : C₁₂H₁₀Cl₂N₄O₂.

- Key Differences : The triazine group is electron-deficient, enhancing reactivity in nucleophilic substitution reactions. This contrasts with the pyrazolidinylidene group, which is more sterically hindered due to diphenyl substituents .

- Applications : Likely used as an intermediate in herbicides or polymer synthesis, similar to TCMBA (a triazine-based benzoic ester) .

Ethyl 4-(3,5-dioxopyrazolidin-1-yl)-benzoate

- Substituent: Pyrazolidinone ring (non-diphenyl).

- Key Differences : Absence of diphenyl groups reduces molecular weight (C₁₂H₁₂N₂O₄ vs. ~C₂₅H₂₂N₃O₄ for the target compound) and lipophilicity. This simpler analog may exhibit lower biological activity due to reduced hydrophobic interactions .

Simple Benzoic Acid Esters

Ethyl p-aminobenzoate (Benzocaine, CAS: 94-09-7)

- Substituent: Para-amino group.

- Molecular Formula: C₉H₁₁NO₂.

- Key Differences: The amino group confers water solubility at acidic pH, whereas the pyrazolidinylidene substituent in the target compound enhances hydrophobicity. Benzocaine is a local anesthetic, while the target’s complex substituent may target enzyme inhibition or receptor binding .

Ethyl Paraben

- Substituent : Para-hydroxyl group.

- Key Differences : Parabens are antimicrobial preservatives. The hydroxyl group facilitates hydrogen bonding, unlike the target compound’s rigid heterocyclic group, which may resist hydrolysis .

Boron-Containing Esters

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester

- Substituent : Boronate ester.

- Molecular Formula : C₁₄H₁₉BO₄.

- Key Differences : The boronate group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis. The target compound’s pyrazolidinylidene group lacks such catalytic utility but may offer unique bioactivity .

Pharmacologically Active Derivatives

Benzamide Derivatives (e.g., 4-(N-piperidinyl)methyl benzoic acid)

- Substituent : Piperidinylmethyl group.

- Key Differences : These derivatives protect pancreatic β-cells against endoplasmic reticulum stress. The target compound’s pyrazolidinylidene group could modulate similar pathways but with altered pharmacokinetics due to increased steric bulk .

Data Table: Comparative Analysis

Biologische Aktivität

Benzoic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester is a notable derivative with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 298.34 g/mol

- CAS Number : [provide CAS number if available]

Research indicates that benzoic acid derivatives can influence several biological pathways:

- Proteostasis Modulation : Recent studies have shown that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and may have implications in aging and neurodegenerative diseases .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of cathepsins B and L, which are involved in protein degradation processes .

- Antimicrobial Activity : Similar benzoic acid derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting that this compound may also possess similar activities .

Biological Activity Overview

The biological activities of benzoic acid derivatives can be summarized in the following table:

Case Studies

- Study on Proteostasis : A study conducted on human foreskin fibroblasts demonstrated that the compound significantly activated both UPP and ALP pathways at concentrations of 5 μM and 10 μg/mL without cytotoxic effects. The results indicated a promising role for this compound in modulating protein degradation systems .

- Antimicrobial Efficacy : In vitro assays revealed that related benzoic acid derivatives exhibited significant antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in treating infections .

- Cytotoxic Effects : Research into the cytotoxicity of this compound showed varying degrees of effectiveness against different cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. Q1. What are the key synthetic strategies for synthesizing benzoic acid derivatives containing pyrazolidinylidene and ester functional groups?

A1. The compound can be synthesized via multi-step reactions, including:

- Mannich reaction : To introduce the pyrazolidinylidene moiety by reacting active hydrogen-containing intermediates with secondary amines and formaldehyde derivatives (e.g., acetylenic amines in ).

- Esterification : Ethyl ester formation via Williamson reaction or nucleophilic substitution, as demonstrated in the synthesis of analogous esters using chloroacetic acid and propargyl bromide ().

- Triazine coupling : For derivatives with heterocyclic substituents, such as reactions with dichlorotriazine intermediates ().

Key references : .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yields of the ethyl ester derivative in Mannich-type reactions?

A2. Optimization strategies include:

- Catalyst selection : Use sodium bicarbonate or mild bases to stabilize intermediates ().

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency ().

- Temperature control : Stepwise heating (e.g., 50–80°C) to minimize side reactions ().

Key references : .

Basic Characterization

Q. Q3. What spectroscopic methods are critical for structural elucidation of this compound?

A3. Essential techniques include:

- NMR spectroscopy : - and -NMR to confirm the ethyl ester group (δ ~1.3–4.3 ppm for ester protons) and pyrazolidinylidene ring protons ().

- IR spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm) and NH/OH bands ().

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns ().

Key references : .

Advanced Characterization

Q. Q4. How can contradictions in spectral data (e.g., unexpected carbonyl shifts) be resolved?

A4. Use complementary methods:

- DFT calculations : Predict and assign vibrational frequencies or NMR chemical shifts ().

- X-ray crystallography : Resolve ambiguities in substituent positioning (if crystalline derivatives are available).

- Cross-validation : Compare with analogous compounds (e.g., triazene esters in ).

Key references : .

Basic Biological Activity

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

A5. Standard assays include:

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria ().

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., pancreatic β-cells in ).

- Enzyme inhibition : Kinase or protease inhibition studies ().

Key references : .

Advanced Mechanistic Studies

Q. Q6. How can the mechanism of action (e.g., ER stress modulation) be investigated?

A6. Approaches include:

- Molecular docking : Screen against targets like endoplasmic reticulum stress markers (e.g., GRP78) ().

- SAR studies : Synthesize analogs with modified pyrazolidinylidene or ester groups to identify critical pharmacophores ().

- Transcriptomics : RNA-seq to assess gene expression changes in treated cells ().

Key references : .

Advanced Reactivity

Q. Q7. How can the reactivity of the pyrazolidinylidene group with nucleophiles be evaluated?

A7. Methods include:

- Kinetic studies : Monitor reaction rates with thiols or amines via UV-Vis or LC-MS ().

- Computational modeling : Calculate Fukui indices to predict electrophilic sites ().

- Trapping experiments : Use stable radicals or spin traps to identify transient intermediates ().

Key references : .

Data Contradictions

Q. Q8. How should conflicting bioactivity data (e.g., variable IC50_{50}50 values) be addressed?

A8. Mitigation strategies:

- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) ().

- Orthogonal assays : Confirm results using alternate methods (e.g., flow cytometry vs. fluorescence microscopy).

- Batch analysis : Ensure compound purity via HPLC before testing ().

Key references : .

Computational Modeling

Q. Q9. What role does DFT play in studying the electronic properties of this compound?

A9. DFT applications include:

- Protonation site prediction : Compare gas-phase vs. solvated models ().

- Reaction pathway analysis : Simulate intermediates in esterification or Mannich reactions ().

- Electronic effects : Assess resonance stabilization of the pyrazolidinylidene ring ().

Key references : .

Advanced Spectral Analysis

Q. Q10. How can ion mobility-mass spectrometry (IM-MS) enhance structural analysis?

A10. IM-MS provides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.